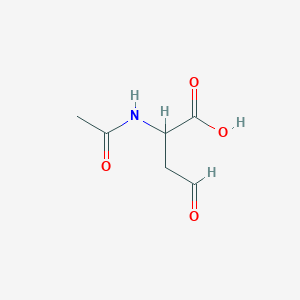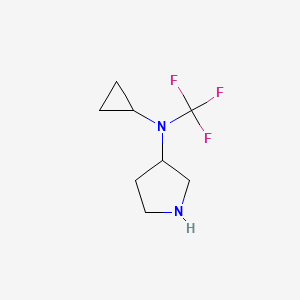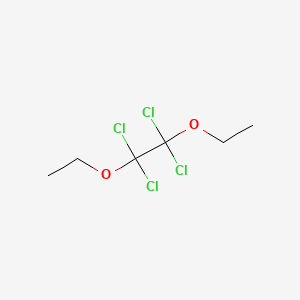
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine: is an organic compound with the molecular formula C10H12F3N and a molecular weight of 203.204 g/mol . This compound is characterized by its stability at room temperature and pressure, though it may decompose at higher temperatures . It is insoluble in water but soluble in many organic solvents . It is commonly used as an intermediate in organic synthesis and can also serve as a reagent, catalyst, or ligand in various chemical reactions .
Méthodes De Préparation
The preparation of N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves organic synthesis methods. One common approach includes the reaction of benzyl reagents with trifluoromethyl reagents and amines . The specific synthetic route and reaction conditions can vary, but generally, the process involves the following steps:
Reaction of Benzyl Reagents: Benzyl chloride or benzyl bromide is reacted with a trifluoromethyl reagent in the presence of a base.
Addition of Amines: The resulting intermediate is then reacted with a suitable amine, such as methylamine, under controlled conditions to yield the final product.
Analyse Des Réactions Chimiques
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine can be compared with other similar compounds, such as:
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine: This compound shares a similar structure but lacks the methyl group on the nitrogen atom.
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group on the nitrogen atom.
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-propylmethanamine: This compound has a propyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
N-[(3-ethylphenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-9-5-4-6-10(7-9)8-15(2)11(12,13)14/h4-7H,3,8H2,1-2H3 |
Clé InChI |
CBSXYKXLZBAWNW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CN(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)

![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)


![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)







![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
